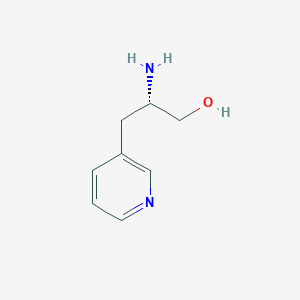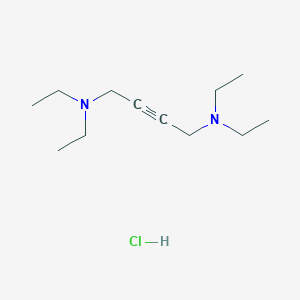
N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H26N2. It is a derivative of butyne, featuring two ethyl groups attached to each nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride typically involves the reaction of but-2-yne-1,4-diamine with ethyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction. The final product is often obtained in high purity through advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine oxide.
Reduction: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl groups and the butyne moiety play a crucial role in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-tetramethylbut-2-yne-1,4-diamine
- N,N,N’,N’-tetraethylbut-2-ene-1,4-diamine
- N,N,N’,N’-tetramethylbut-2-ene-1,4-diamine
Uniqueness
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is unique due to the presence of ethyl groups and a butyne moiety, which confer specific chemical properties and reactivity. Compared to its methyl and butene analogs, this compound exhibits different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
20202-01-1 |
|---|---|
Molekularformel |
C12H25ClN2 |
Molekulargewicht |
232.79 g/mol |
IUPAC-Name |
N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-5-13(6-2)11-9-10-12-14(7-3)8-4;/h5-8,11-12H2,1-4H3;1H |
InChI-Schlüssel |
LQVXOJGBFFKBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
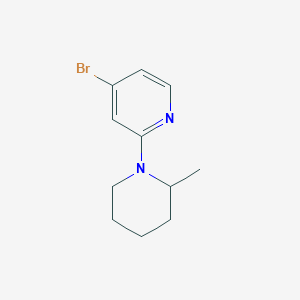
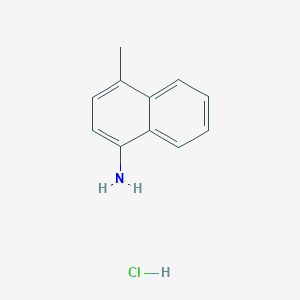
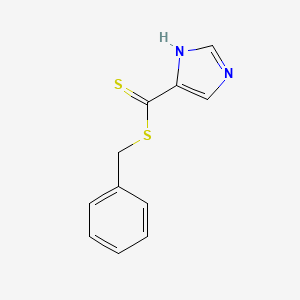
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
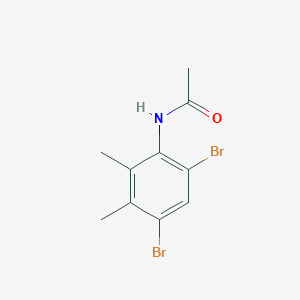
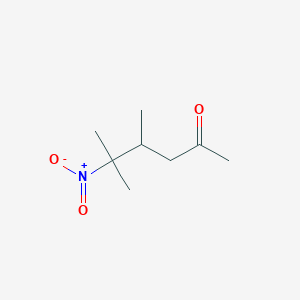
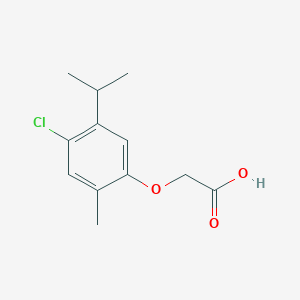

![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
